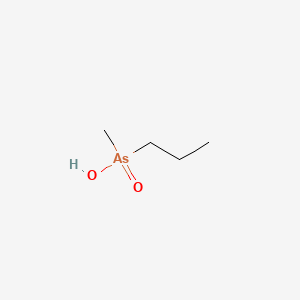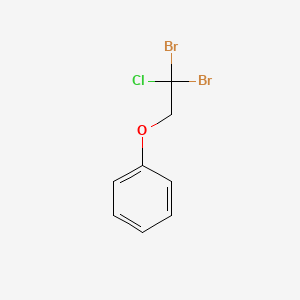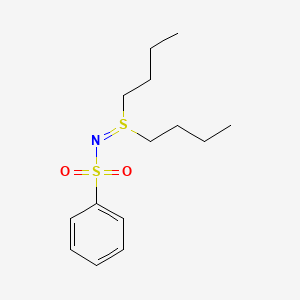
Methylpropylarsinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylpropylarsinic acid is an organoarsenic compound that has garnered interest due to its unique chemical properties and potential applications. It is a derivative of arsenic acid where one of the hydrogen atoms is replaced by a methyl group and another by a propyl group. This compound is part of a broader class of organoarsenic compounds, which have been studied for their various applications in agriculture, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methylpropylarsinic acid typically involves the reaction of arsenic trioxide with methyl and propyl halides under controlled conditions. One common method is the reaction of arsenic trioxide with methyl iodide and propyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate arsenic compounds, which are then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistent quality of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
化学反応の分析
Types of Reactions: Methylpropylarsinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds depending on the reagents used.
科学的研究の応用
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Research has explored its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: Studies have investigated its potential use in chemotherapy for certain types of cancer.
Industry: It is used in the production of semiconductors and other electronic materials due to its unique properties.
作用機序
The mechanism of action of methylpropylarsinic acid involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This property is exploited in its use as an antimicrobial and anticancer agent, where it targets rapidly dividing cells.
Similar Compounds:
Methylarsonic acid: Similar in structure but with only a methyl group attached to arsenic.
Dimethylarsinic acid: Contains two methyl groups attached to arsenic.
Propylarsinic acid: Contains only a propyl group attached to arsenic.
Uniqueness: this compound is unique due to the presence of both methyl and propyl groups, which confer distinct chemical and biological properties. This dual substitution allows for a broader range of reactions and applications compared to its simpler counterparts.
特性
| 73791-45-4 | |
分子式 |
C4H11AsO2 |
分子量 |
166.05 g/mol |
IUPAC名 |
methyl(propyl)arsinic acid |
InChI |
InChI=1S/C4H11AsO2/c1-3-4-5(2,6)7/h3-4H2,1-2H3,(H,6,7) |
InChIキー |
BSFPFOQSGBQFMD-UHFFFAOYSA-N |
正規SMILES |
CCC[As](=O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide](/img/no-structure.png)




![4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14448109.png)

![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B14448133.png)
![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
